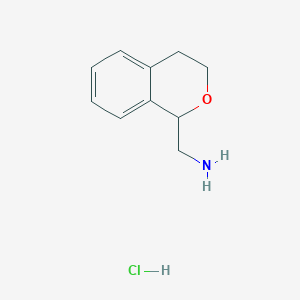

(3,4-DIHYDRO-1H-ISOCHROMEN-1-YLMETHYL)AMINE HYDROCHLORIDE

Descripción

Propiedades

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-4,10H,5-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCESJUUFORTUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31231-57-9 | |

| Record name | (3,4-dihydro-1H-2-benzopyran-1-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride typically involves the reaction of isochromene derivatives with amines under controlled conditions. One common method includes the reduction of isochromene to 3,4-dihydro-1H-isochromene, followed by the introduction of an amine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using various nucleophiles under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(3,4-Dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development:

- Targeting Neurotransmitter Systems : Preliminary studies indicate that this compound may influence neurotransmitter pathways, particularly those related to mood regulation and cognitive function. Its isoquinoline structure is known to interact with serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety .

Synthesis of Derivatives

The compound serves as a building block for synthesizing various derivatives that may enhance pharmacological properties. Researchers have explored modifications to the isoquinoline framework to improve efficacy and reduce side effects:

- Analog Development : By altering substituents on the isoquinoline core, researchers aim to create analogs with improved potency against specific biological targets .

Case Study 1: Antidepressant Activity

A study conducted by researchers at a leading pharmacological institute evaluated the antidepressant potential of (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride. The study involved:

- Methodology : Animal models were administered varying doses of the compound.

- Findings : Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting that the compound may enhance serotonergic activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration:

- Methodology : The compound was tested in vitro on neuronal cell lines subjected to oxidative stress.

- Findings : The results showed that (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride significantly reduced cell death and promoted cell survival, indicating its potential as a neuroprotective agent .

Potential Therapeutic Uses

Given its biological activity, (3,4-Dihydro-1H-Isochromen-1-Ylmethyl)Amine Hydrochloride holds promise for several therapeutic applications:

- Antidepressants : As indicated by case studies, it may be developed into a novel antidepressant.

- Neuroprotective Agents : Its ability to protect neuronal cells suggests potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mecanismo De Acción

The mechanism of action of (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Structural Analogues

- Dopamine HCl: Unlike the isochromen-based target compound, dopamine HCl features a simpler catecholamine structure with phenolic hydroxyl groups and a flexible ethylamine chain.

- Adamantyl Derivatives : The adamantyl-substituted analogue (CAS 145307-34-2) demonstrates how bulky, lipophilic groups enhance blood-brain barrier penetration. In contrast, the unsubstituted isochromen compound may exhibit lower CNS bioavailability but reduced metabolic instability .

Physicochemical Properties

- Solubility: Dopamine HCl’s phenolic hydroxyl groups confer high aqueous solubility, whereas the isochromen core in the target compound reduces polarity, likely requiring formulation adjustments for bioavailability.

- Lipophilicity : The adamantyl derivative (CAS 145307-34-2) has significantly higher logP due to its hydrophobic adamantyl group, while the diol-substituted analogue (CAS 130465-39-3) balances lipophilicity with hydrogen-bonding capacity .

Pharmacological Activity

- Dopamine HCl is a well-characterized neurotransmitter with roles in cardiovascular and neurological systems. The target compound’s isochromen scaffold may mimic dopamine’s amine functionality but with altered binding kinetics due to steric effects from the bicyclic ring .

- Antioxidant Potential: The diol-substituted isochromen derivative (CAS 130465-39-3) may exhibit radical-scavenging activity, a property absent in the parent compound due to lacking hydroxyl groups .

Actividad Biológica

(3,4-Dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride (CAS Number: 31231-57-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including cytotoxicity, enzyme inhibition, and antifungal activity, supported by various research findings.

Biological Activity Overview

The biological activities of (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride have been investigated through various studies focusing on its effects against cancer cells and its potential as an antifungal agent.

Cytotoxicity

Research has shown that compounds similar to (3,4-dihydro-1H-isochromen-1-ylmethyl)amine exhibit significant cytotoxic effects against human cancer cell lines. For instance, a study reported that certain derivatives demonstrated IC50 values as low as 10.46 µM against HeLa cells, indicating strong cytotoxic activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.46 ± 0.82 |

| Compound B | MRC-5 | >100 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. Notably, it showed significant inhibition of α-glucosidase, which is crucial in managing diabetes:

| Compound | Enzyme Inhibition (%) | IC50 (µM) |

|---|---|---|

| (3,4-Dihydro-1H-isochromen-1-ylmethyl)amine | 52.54 ± 0.09 | 40.09 ± 0.49 |

These results suggest that the compound could be a candidate for further development in diabetes management.

Antifungal Activity

Molecular docking studies have indicated that (3,4-dihydro-1H-isochromen-1-ylmethyl)amine hydrochloride has a favorable binding affinity for antifungal receptor proteins. In vitro assays demonstrated antifungal activity comparable to existing antifungal agents like pyrimethanil against strains such as Botryosphaeria ribis .

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of similar compounds to derive insights into their biological efficacy:

- Antitumor Activity : A series of isoquinoline derivatives were synthesized and tested for their ability to inhibit CDK4, showing promising results that could be extrapolated to related structures like (3,4-dihydro-1H-isochromen-1-ylmethyl)amine .

- Molecular Docking Studies : These studies revealed that the compound interacts effectively with target proteins involved in cell cycle regulation and fungal growth inhibition .

- Metabolic Stability : The metabolic stability of related compounds was evaluated to understand their pharmacokinetic profiles better, which is crucial for therapeutic applications .

Q & A

Q. What are the recommended synthetic pathways for (3,4-Dihydro-1H-isochromen-1-ylmethyl)amine Hydrochloride, and how do reaction conditions influence purity?

A practical synthesis route involves cyclization of precursor amines with substituted isochromenyl groups, followed by HCl salt formation. Key steps include:

- Alkylation/cyclization : Reacting 3,4-dihydroisochromene derivatives with methylamine under reflux in ethanol, monitored by TLC for intermediate formation .

- Acidification : Treating the free base with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt. Purity is highly dependent on reaction stoichiometry and solvent choice; excess HCl may lead to by-products, while insufficient acid results in incomplete salt formation .

- Purification : Recrystallization from ethanol/water (3:1 v/v) improves crystallinity. Purity can be validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. How can researchers validate the structural identity of this compound using spectroscopic and pharmacopeial methods?

- Spectroscopy :

- Pharmacopeial tests :

- Chloride identification : Dissolve 20 mg in water; add silver nitrate to precipitate AgCl (white curdy formation) .

- Heavy metals : Ash 1.0 g and quantify via ICP-MS; limit ≤20 µg/g .

Q. What stability protocols are recommended for long-term storage of this hydrochloride salt?

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hygroscopic degradation .

- Stability monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect decomposition products (e.g., free base or oxidized isochromenyl groups) .

Advanced Research Questions

Q. How can enantiomeric impurities in the synthesis of this chiral amine hydrochloride be resolved and quantified?

- Chiral separation : Use a Chiralpak IC-3 column (3 µm, 4.6 × 150 mm) with a hexane/isopropanol (80:20) mobile phase at 1.0 mL/min. Enantiomers elute at 8.2 min (R) and 9.5 min (S) .

- Quantification : Calculate enantiomeric excess (ee) via peak area ratios. For trace impurities (<0.1%), employ circular dichroism (CD) spectroscopy to detect optical activity anomalies .

Q. What strategies address contradictions in biological activity data across studies, such as receptor binding vs. cellular efficacy?

- Receptor profiling : Conduct competitive binding assays (e.g., radioligand displacement for serotonin 5-HT2A/2C receptors) to confirm target affinity. Note that hydrochloride salts may exhibit altered solubility, affecting in vitro vs. in vivo activity .

- Functional assays : Use calcium flux or cAMP assays to differentiate agonist/antagonist behavior. For example, discrepancies in IC50 values may arise from assay pH variations impacting amine protonation .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- ADME prediction : Apply Schrödinger’s QikProp to estimate logP (target ≤3.5), blood-brain barrier permeability (CNS ±1), and solubility (≥50 µM).

- Docking studies : Model the compound’s interaction with CYP3A4 (major metabolizing enzyme) using AutoDock Vina. Identify metabolically labile sites (e.g., isochromenyl methylene) for structural modification .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data for this compound?

- DSC/TGA : Perform differential scanning calorimetry to confirm melting points (observed range: 218–225°C). Discrepancies may stem from polymorphic forms or residual solvents .

- PXRD : Compare experimental X-ray diffraction patterns with simulated data from single-crystal structures to identify crystalline vs. amorphous phases .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.